Diethyl 2-(cyclopropylmethyl)malonate
Description
Diethyl 2-(cyclopropylmethyl)malonate is a malonate ester derivative characterized by a central malonate core substituted with a cyclopropylmethyl group (-CH₂-C₃H₅) and two ethyl ester moieties. It serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its cyclopropane ring introduces steric and electronic effects, influencing reactivity and applications in drug design .
Properties
Molecular Formula |
C11H18O4 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
diethyl 2-(cyclopropylmethyl)propanedioate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)9(7-8-5-6-8)11(13)15-4-2/h8-9H,3-7H2,1-2H3 |
InChI Key |
SXDDUXFBXCFQSS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1CC1)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Properties of Diethyl 2-(Cyclopropylmethyl)malonate and Analogues
*Calculated molecular formula based on substituent addition to diethyl malonate (C₇H₁₀O₄).
Key Observations:
- Synthetic Efficiency : this compound exhibits a high yield (85%) under optimized conditions using Cu(OAc)₂ catalysis . In contrast, Diethyl 2-(cyclopentylmethyl)malonate (70% yield) requires longer reaction times due to steric hindrance from the larger cyclopentyl group .
- Physical State : Most analogues are oils, except dimethyl derivatives (e.g., Dimethyl 2-methyl-2-(2-oxo-2-(p-tolyl)ethyl)malonate), which crystallize as solids (m.p. 81.8–82.4°C) .
- Reactivity: The cyclopropane ring in this compound enhances ring-opening reactivity in radical or nucleophilic reactions, unlike the stable cyanoethyl group in Diethyl 2-(2-cyanoethyl)malonate .
Reaction Pathways and Catalytic Behavior
- Radical Functionalization : this compound undergoes C–H oxidative radical functionalization to install diverse groups (e.g., ketones) at the α-position, a pathway less efficient in bulkier analogues like cyclopentylmethyl derivatives .
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